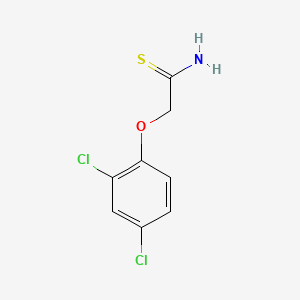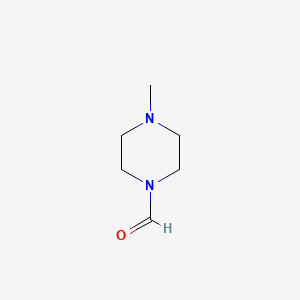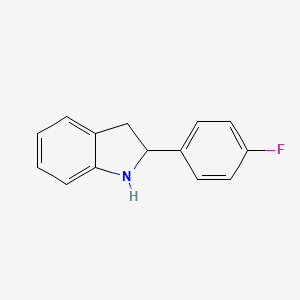
2-(4-Fluorophenyl)indoline
Descripción general
Descripción
2-(4-Fluorophenyl)indoline is a compound that is part of a broader class of indole derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optical properties. While the provided papers do not directly discuss 2-(4-Fluorophenyl)indoline, they do provide insights into the synthesis, characterization, and properties of closely related fluorinated indole derivatives.
Synthesis Analysis
The synthesis of fluorinated indole derivatives is a topic of interest in several of the papers. For instance, the synthesis of indolizino[3,2-c]quinolines is achieved through oxidative Pictet-Spengler cyclization, starting with 2-methylpyridines and 2-bromo-2'-nitroacetophenone . Another paper reports the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which involves indolization and in situ alkylation . Additionally, the synthesis of 2-(trifluoromethyl)indoles is described using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines . These methods highlight the diverse synthetic routes available for constructing fluorinated indole cores.
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is characterized using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal structure of a fluorinated α-aminonitrile compound is determined using single-crystal X-ray diffraction, and its geometry is analyzed using DFT calculations . Another study describes the crystal structure of a fluorinated azetidinone derivative, with the absolute cis configuration confirmed by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic properties of fluorinated indoles.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(4-Fluorophenyl)indoline. However, they do discuss the reactivity of related fluorinated indole derivatives. For instance, the reactivity of a fluorinated α-aminonitrile is explored using molecular descriptors and reactivity surfaces . The synthesis of 3-(trifluoromethyl)indoles also involves a cyclization/trifluoromethylation reaction, showcasing the reactivity of the CF3 group in indole synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole derivatives are explored in several papers. The photophysical properties of indolizino[3,2-c]quinolines are examined, revealing their potential as fluorescent probes in aqueous systems . Theoretical studies on the spectral features, including FT-IR and NMR analyses, are performed to understand the vibrational and electronic properties of the compounds . These analyses are crucial for the development of fluorinated indoles as functional materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
2-(4-Fluorophenyl)indoline is a versatile compound used in the synthesis of various derivatives. The compound has been utilized in the synthesis of substituted indoles and carbazoles, particularly from 2-fluorophenyl imines, indicating its significance in the formation of synthetically useful derivatives like carbazole via indolization and in situ alkylation processes (Kudzma, 2003). Moreover, the compound's involvement in the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones demonstrates its role in the creation of novel pharmacological and antitumor agents (Li et al., 2013).
Optical and Fluorescent Properties
The compound has been utilized in the development of new classes of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy. These compounds, with their unique and desirable optical properties, show potential as prospective fluorescent probes in aqueous systems (Park et al., 2015).
Cancer Research
2-(4-Fluorophenyl)indoline derivatives have shown significant activity against various cancer cell lines, indicating their potential in cancer research and treatment. For instance, indole-aminoquinazoline hybrids exhibited cytotoxicity against human lung cancer, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. Some specific combinations of quinazoline and indole moieties resulted in compounds with significant activity against certain cell lines, suggesting the compound's role in the development of new anticancer agents (Mphahlele et al., 2018).
Dye-Sensitized Solar Cells
Indoline, including 2-(4-Fluorophenyl)indoline, has been used as a strong electron donor in developing organic sensitizers for fabricating efficient dye-sensitized solar cells. The modifications in indoline donors lead to improved power conversion efficiencies and broadened spectral responses, demonstrating the compound's potential in the field of renewable energy and solar technology (Song et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOTVARVLBUZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
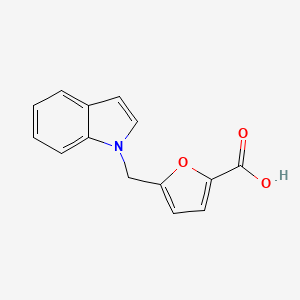
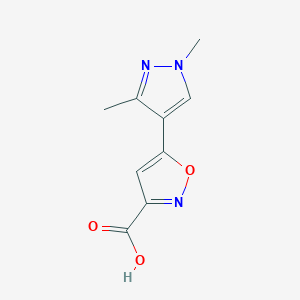
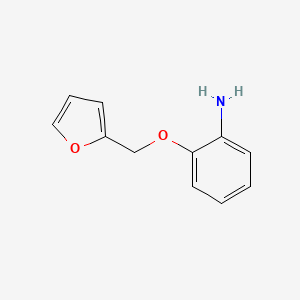
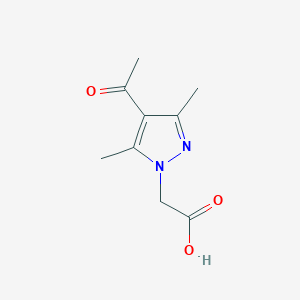
![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)
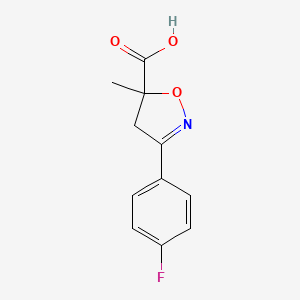
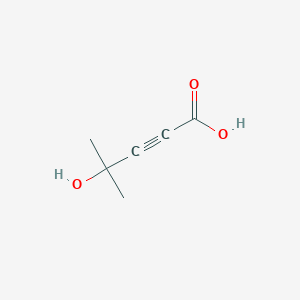
![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
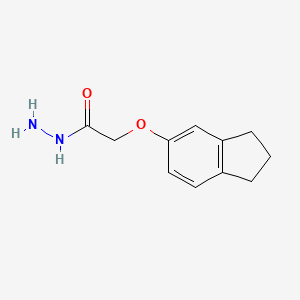
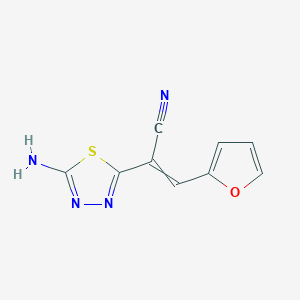
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)
